

Application Notes and Protocols for Patritumab Deruxtecan (MK-1022) Administration

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Introduction

Patritumab deruxtecan (also known as HER3-DXd and MK-1022) is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It is composed of three key components: a fully human anti-HER3 IgG1 monoclonal antibody (patritumab), a potent topoisomerase I inhibitor payload (an exatecan derivative, DXd), and a stable, tumor-selective tetrapeptide-based cleavable linker.[2][3][4] The monoclonal antibody component targets the human epidermal growth factor receptor 3 (HER3), which is broadly expressed in various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[1][5][6] High HER3 expression is often associated with a poor prognosis and resistance to existing therapies.[5][7]

This document provides detailed protocols for the preparation and administration of patritumab deruxtecan for preclinical and clinical research, as well as methodologies for key experimental assays to evaluate its activity.

Mechanism of Action

The mechanism of action of patritumab deruxtecan involves a multi-step process designed to selectively deliver a cytotoxic payload to cancer cells expressing the HER3 receptor.[1]

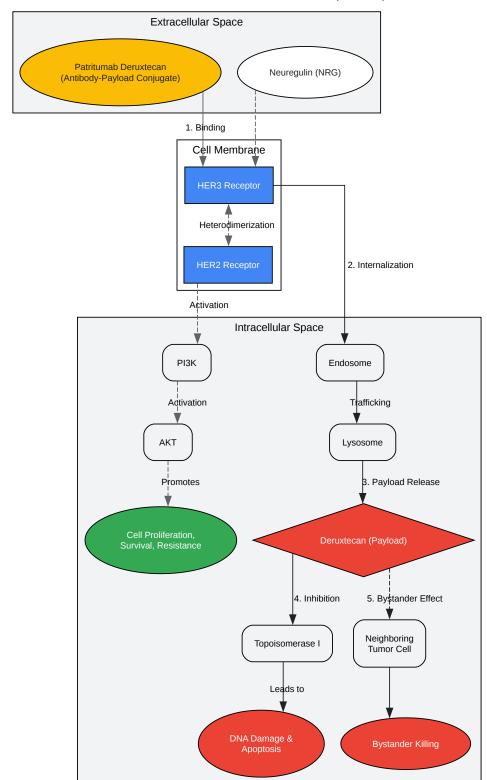


- Target Binding: The patritumab antibody component of the ADC binds with high specificity to the HER3 receptor on the surface of tumor cells.[1]
- Internalization: Upon binding, the patritumab deruxtecan-HER3 receptor complex is internalized into the cell via receptor-mediated endocytosis.
- Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, where the
 cleavable linker is processed by lysosomal enzymes that are upregulated in cancer cells.
 This releases the cytotoxic payload, deruxtecan (DXd).[1][5]
- Induction of Apoptosis: The released DXd, a potent topoisomerase I inhibitor, intercalates
 into the DNA and inhibits the topoisomerase I-DNA complex, leading to DNA strand breaks
 and ultimately triggering programmed cell death (apoptosis).[1][5]
- Bystander Effect: The deruxtecan payload is cell-membrane permeable, allowing it to diffuse
 out of the target cancer cell and kill neighboring tumor cells, regardless of their HER3
 expression level. This "bystander effect" enhances the anti-tumor activity of the ADC.[4][8]

Signaling Pathway Diagram

The following diagram illustrates the HER3 signaling pathway and the mechanism of action of patritumab deruxtecan.





Mechanism of Action of Patritumab Deruxtecan (MK-1022)

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Caption: HER3 signaling and Patritumab Deruxtecan's mechanism.



Quantitative Data Summary Preclinical Activity

In vitro studies have demonstrated that patritumab deruxtecan inhibits the proliferation of various chemotherapy-resistant breast cancer cell lines that have upregulated HER3 expression.[7][9] The anti-tumor activity has been observed in models with and without HER2 overexpression and is effective against cells with various HER3 mutations.[10] Preclinical xenograft models have also shown significant anti-tumor activity.[5][7]

Assay Type	Cell Line / Model	Key Finding	Reference
Cell Growth Inhibition	MDA-MB-231 (HER3- transfected)	HER3-DXd inhibited the growth of cells expressing wild-type or mutant HER3.	[10]
Lysosomal Trafficking	MDA-MB-231 (HER3- transfected)	HER3-DXd was effectively translocated to the lysosome in HER3- expressing cells.	[10]
In Vivo Xenograft	EGFR-mutated NSCLC PDX models	Showed significant anti-tumor activity in osimertinib-resistant models.	[4][11]
In Vivo Xenograft	HER3-expressing breast cancer models	Demonstrated sustained anti-tumor responses across a range of HER3 expression levels.	[5][7]

Clinical Efficacy

Patritumab deruxtecan has been evaluated in multiple clinical trials, primarily in patients with NSCLC and breast cancer. The recommended dose for expansion in several studies was determined to be 5.6 mg/kg administered intravenously every 3 weeks.[12][13]



Table 3.2.1: Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC)

Trial / Cohort	N	Prior Therapies	Confirme d Objective Respons e Rate (cORR)	Median Progressi on-Free Survival (mPFS)	Median Overall Survival (mOS)	Referenc e
Phase 1 (5.6 mg/kg)	57	EGFR TKI & Chemo	39% (95% CI: 26.0- 52.4)	8.2 months (95% CI: 4.4-8.3)	15.8 months (95% CI: 10.8-21.5)	[4][12]
HERTHEN A-Lung01 (Phase 2)	225	EGFR TKI & Chemo	29.8%	5.5 months	11.9 months	

Table 3.2.2: Efficacy in HER3-Expressing Metastatic Breast Cancer

Subtype	N	Confirmed Objective Response Rate (cORR)	Median Duration of Response (mDOR)	Reference
HR+/HER2-	113	30.1%	7.2 months	
Triple-Negative (TNBC)	53	22.6%	5.9 months	_
HER2+	14	42.9%	8.3 months	_

Experimental Protocols Protocol for HER3 Expression Analysis by Immunohistochemistry (IHC)

Methodological & Application





This protocol provides a general framework for detecting HER3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., EDTA buffer, pH 8.0-9.0)
- Water bath or steamer for heat-induced epitope retrieval (HIER)
- Peroxidase blocking solution (e.g., 3% H2O2)
- Primary antibody: Anti-HER3/ErbB3 antibody (e.g., rabbit monoclonal D22C5 or mouse monoclonal DAK-H3-IC)
- HRP-conjugated secondary antibody
- DAB chromogen kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each).
 b. Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each. c.
 Rinse with distilled water.
- Antigen Retrieval: a. Perform HIER by heating slides in EDTA buffer (pH 8.0) at 98°C for 20-30 minutes.[14] b. Allow slides to cool to room temperature.
- Staining: a. Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.[14][15] b. Rinse with wash buffer (e.g., PBS or TBS). c. Incubate with the primary anti-HER3 antibody (e.g., diluted 1:100) for 30-60 minutes at room temperature.[14][16] d. Rinse with



wash buffer. e. Apply HRP-conjugated secondary antibody for 20-30 minutes at room temperature.[15] f. Rinse with wash buffer. g. Develop with DAB chromogen until desired stain intensity is reached.

Counterstaining and Mounting: a. Counterstain with Mayer's hematoxylin.[14][16] b.
 Dehydrate through a graded ethanol series and clear with xylene. c. Coverslip with a permanent mounting medium.

Scoring: HER3 expression is often evaluated using an H-score, which considers both the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.[12]

Protocol for In Vitro Cell Growth Inhibition Assay

This protocol is for assessing the cytotoxic activity of patritumab deruxtecan on cancer cell lines.

Materials:

- HER3-expressing cancer cell lines
- Complete cell culture medium
- 96-well cell culture plates
- Patritumab deruxtecan (MK-1022)
- Control articles (e.g., isotype control ADC, free DXd payload)
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer or plate reader

Procedure:

 Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.



- Drug Treatment: a. Prepare serial dilutions of patritumab deruxtecan and control articles in complete medium. b. Remove the medium from the cell plates and add the drug dilutions.
 Include untreated wells as a negative control.
- Incubation: a. Incubate the plates for a defined period (e.g., 6 days) at 37°C in a humidified
 CO2 incubator.[10]
- Viability Assessment: a. Equilibrate the plates and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a plate reader.
- Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Standard Operating Procedure (SOP) for Administration (Clinical Research)

This SOP is intended for clinical research staff for the preparation and intravenous administration of patritumab deruxtecan.

5.1 Materials:

- Patritumab deruxtecan (lyophilized powder, 100 mg/vial)[4]
- Sterile Water for Injection (SWFI)
- 5% Dextrose Injection (D5W) infusion bag (100 mL)
- Sterile syringes and needles
- Appropriate Personal Protective Equipment (PPE)

5.2 Reconstitution Procedure:

 Calculate the required dose of patritumab deruxtecan based on the patient's body weight (e.g., 5.6 mg/kg).[13]



- Allow the vial(s) to equilibrate to room temperature.
- Reconstitute each 100 mg vial with 5 mL of SWFI to obtain a final concentration of 20 mg/mL.[4][11]
- Gently swirl the vial until the powder is completely dissolved. Do not shake.
- The reconstituted solution should be clear to slightly yellow.

5.3 Dilution for Infusion:

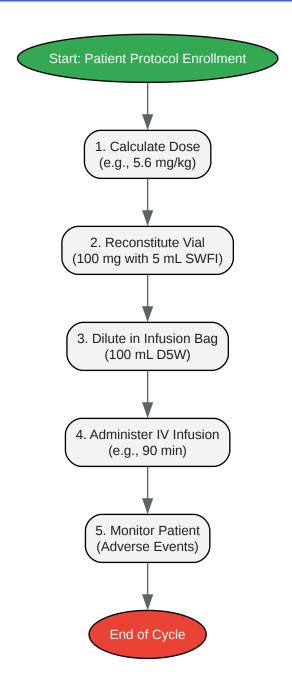
- Withdraw the calculated volume of the reconstituted solution from the vial(s).
- Slowly inject the solution into a 100 mL infusion bag of D5W.
- Gently invert the bag to mix. Do not shake.

5.4 Administration:

- Administer the diluted solution as an intravenous infusion over 90 minutes.
- If the first infusion is well-tolerated, subsequent infusions may be administered over 30 minutes.
- Use a 0.2 or 0.22 micron in-line filter.
- · Do not administer as an IV push or bolus.
- Monitor the patient for infusion-related reactions and other adverse events during and after the infusion.

5.5 Workflow Diagram





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